

# Application Note: Analytical Characterization of 5-Bromo-6-chloronicotinaldehyde

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## Compound of Interest

Compound Name: 5-Bromo-6-chloronicotinaldehyde

CAS No.: 71702-00-6

Cat. No.: B1290164

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## Introduction & Chemical Context

**5-Bromo-6-chloronicotinaldehyde** is a critical halogenated pyridine intermediate used in the synthesis of complex pharmaceuticals and agrochemicals. Its value lies in the orthogonal reactivity of its functional groups:

- Aldehyde (C3): Susceptible to nucleophilic addition, oxidation, and reductive amination.
- Bromine (C5): Ideal for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.
- Chlorine (C6): Activated for nucleophilic aromatic substitution ( ) due to the electron-withdrawing nitrogen and aldehyde.

Critical Quality Attribute (CQA): The primary challenge in characterizing this molecule is distinguishing it from its regioisomers (e.g., 5-bromo-2-chloro isomer) and quantifying the hydrolysis impurity (5-bromo-6-chloronicotinic acid), which forms rapidly upon exposure to moist air.

## Physicochemical Profile

Property	Value / Description	Note
Formula		
MW	220.45 g/mol	
Appearance	White to pale yellow crystalline solid	Yellowing indicates oxidation.
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Poor water solubility.
Stability	Air and moisture sensitive	Store under inert gas at 2-8°C.

## Structural Elucidation (Qualitative Analysis) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming regio-chemistry. The coupling patterns of the pyridine protons are diagnostic.

Protocol: Sample Preparation

- Solvent: DMSO-  
  
is preferred over  
  
to prevent potential acid-catalyzed acetal formation or degradation during acquisition.
- Concentration: 10-15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Expected Spectral Features (

NMR, 400 MHz, DMSO-

):

- Aldehyde Proton (-CHO): A sharp singlet at

10.0 – 10.2 ppm.

- Aromatic Proton H2 (C2-H): Located between the pyridine nitrogen and the aldehyde. This is the most deshielded aromatic proton, appearing as a doublet (

Hz) or broad singlet at

8.8 – 9.0 ppm.

- Aromatic Proton H4 (C4-H): Located between the aldehyde and the bromine. Appears as a doublet (

Hz) at

8.4 – 8.6 ppm.

- Expert Insight: The small coupling constant (

Hz) represents meta-coupling between H2 and H4. If you see a large coupling (

Hz), you likely have the wrong isomer (ortho-protons).

## Mass Spectrometry (Isotopic Pattern Analysis)

The presence of one Bromine and one Chlorine atom creates a unique isotopic "fingerprint" that validates the elemental composition.

Isotopic Logic:

Expected Mass Spectrum (ESI+ or EI):

- M+ (219): Base peak containing

and

.

- M+2 (221): Contains (

) AND (

). This peak will be the highest intensity (approx 130% of M+).

- M+4 (223): Contains

. Approx 30% intensity of M+.

## Quantitative Purity Analysis (HPLC Protocol)

Objective: Quantify purity and detect the oxidized impurity (Nicotinic acid derivative). Reverse-phase HPLC is chosen over GC to avoid thermal degradation of the aldehyde.

### Method Parameters

Parameter	Setting	Rationale
Column	C18, 4.6 x 150 mm, 3.5 µm	Standard stationary phase for polar aromatics.
Mobile Phase A	Water + 0.1% Trifluoroacetic acid (TFA)	Acidic pH suppresses ionization of the pyridine, improving peak shape.
Mobile Phase B	Acetonitrile (ACN)	Strong eluent.
Flow Rate	1.0 mL/min	Standard backpressure management.
Detection	UV @ 254 nm & 280 nm	254 nm for aromatic ring; 280 nm for aldehyde conjugation.
Temperature	30°C	Ensures retention time reproducibility.

### Gradient Table

Time (min)	% A (Water/TFA)	% B (ACN)	Phase
0.0	95	5	Equilibration
2.0	95	5	Injection hold
15.0	10	90	Linear Gradient
18.0	10	90	Wash
18.1	95	5	Re-equilibration
23.0	95	5	End

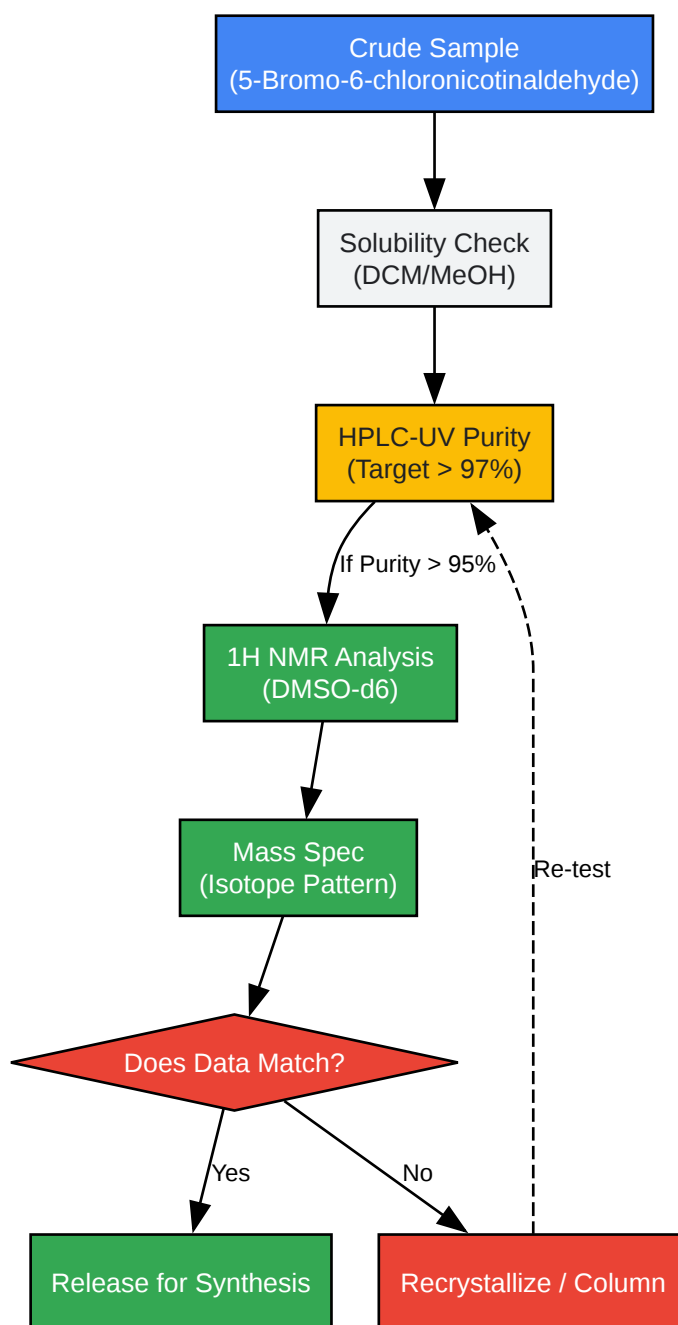
Self-Validating Check:

- System Suitability: Inject a standard of the acid impurity (5-bromo-6-chloronicotinic acid).<sup>[1]</sup> It is more polar and should elute before the aldehyde (approx RRT 0.8).
- Blank Run: Inject pure DMSO to confirm no carryover or solvent ghost peaks.

## Visual Workflows

### Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the material identity and quality.

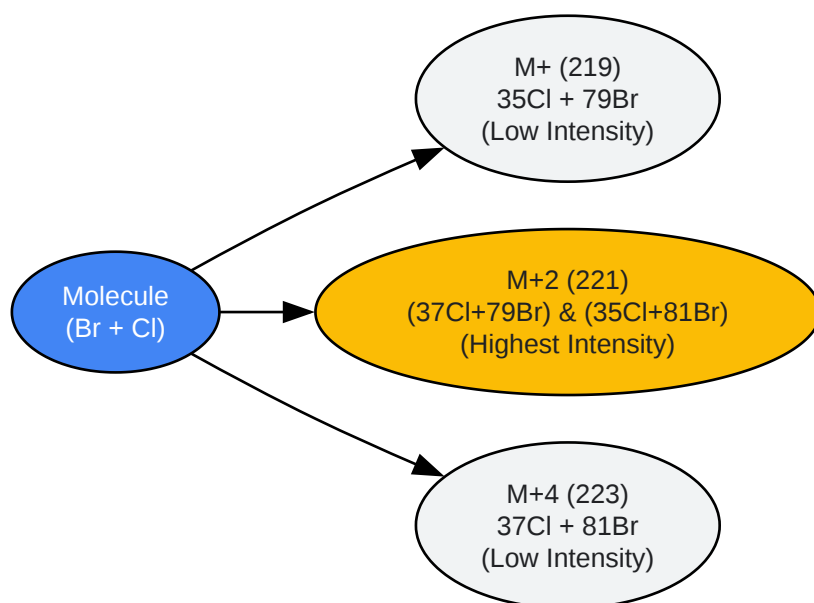


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Figure 1: Step-by-step decision tree for the analytical validation of the target compound.

## Isotopic Fingerprint Logic

Visualizing the mass spectrometry expectation prevents misinterpretation of the M+2 peak as an impurity.



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Figure 2: Theoretical mass spectral distribution caused by halogen isotopes.

## References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235398, **5-Bromo-6-chloronicotinaldehyde**. Retrieved from [[Link](#)]
- Reich, H. J. (2023). Proton NMR Data for Pyridines. University of Wisconsin-Madison Chemistry. Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for Isotopic Abundance logic).

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## Sources

- 1. [29241-62-1|5-Bromo-6-chloronicotinic acid|BLD Pharm \[bldpharm.com\]](#)

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